molecular formula C17H19N3O3S B2498572 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034510-32-0

1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2498572
CAS No.: 2034510-32-0
M. Wt: 345.42
InChI Key: NBPXZQIRHCFUQK-UHFFFAOYSA-N
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Description

1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone is a unique organic compound belonging to the class of pyrazolo-pyrazine derivatives. The presence of a sulfonyl group attached to the cyclopentapyrazole ring system makes it of particular interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone can be synthesized through a multi-step process involving:

  • Cyclization reactions to form the pyrazolo[1,5-a]pyrazine core.

  • Introduction of the sulfonyl group using reagents like sulfonyl chlorides.

  • Final steps involve the coupling of the phenyl ethanone moiety under suitable catalytic conditions.

Industrial Production Methods: In an industrial setting, the compound could be produced via similar synthetic routes, optimized for scale-up:

  • Continuous flow chemistry for efficient cyclization.

  • Use of automated reactors to control sulfonylation reactions.

  • Large-scale purification techniques like crystallization or chromatography to obtain high-purity products.

Types of Reactions it Undergoes:

  • Oxidation: May involve transformations at the sulfonyl group or other reactive sites.

  • Reduction: Possible reduction of sulfonyl groups to sulfoxides or sulfides under mild conditions.

  • Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, NaIO4 under mild to moderate conditions.

  • Reduction: NaBH4, LiAlH4 in polar solvents.

  • Substitution: Halogenation or nitration using appropriate halogens or nitro reagents, respectively.

Major Products Formed:

  • Sulfoxides or sulfides from reduction.

  • Halogenated or nitrated derivatives on the phenyl ring.

Scientific Research Applications

1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone has a broad range of applications in scientific research:

  • Chemistry: A precursor for synthesizing more complex molecules.

  • Biology: Studied for its interaction with various biomolecular targets.

  • Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The compound's mechanism of action typically involves:

  • Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: Could include inhibition of inflammatory pathways, induction of apoptosis in cancer cells, or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

  • 1-(4-(Pyrazolo[1,5-a]pyrazin-2-yl)phenyl)ethanone: Lacks the sulfonyl group, different properties.

  • 1-(4-((3,4,8,9-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-2-yl)sulfonyl)phenyl)methanol: Contains a hydroxymethyl group instead of ethanone.

Properties

IUPAC Name

1-[4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12(21)13-5-7-14(8-6-13)24(22,23)19-9-10-20-17(11-19)15-3-2-4-16(15)18-20/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXZQIRHCFUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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